molecular formula C13H15N3O3S2 B5883286 2-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)acetamide

2-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B5883286
M. Wt: 325.4 g/mol
InChI Key: USZRGPCHLWFKFL-UHFFFAOYSA-N
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Description

2-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of sulfonylamino compounds It features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with methylamine to form the sulfonylamino intermediate. This intermediate is then reacted with 2-aminothiazole in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds with active site residues, while the thiazole ring can participate in π-π stacking interactions. These interactions can inhibit the activity of enzymes or disrupt protein-protein interactions, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a sulfonylamino group and a thiazole ring makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S2/c1-10-3-5-11(6-4-10)21(18,19)16(2)9-12(17)15-13-14-7-8-20-13/h3-8H,9H2,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZRGPCHLWFKFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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